molecular formula C15H11F3N2O2 B3041326 2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide CAS No. 278610-37-0

2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide

Cat. No.: B3041326
CAS No.: 278610-37-0
M. Wt: 308.25 g/mol
InChI Key: JJCOKAXGWVWSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-pyridyl)oxirane with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biochemical assays and drug development to modify specific proteins or enzymes .

Comparison with Similar Compounds

2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide can be compared with other similar compounds such as:

    2-(2-Pyridyl)-3-phenyl-oxirane-2-carboxamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-(2-Pyridyl)-3-[4-(methyl)phenyl]oxirane-2-carboxamide:

The uniqueness of this compound lies in the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its reactivity and broadening its range of applications.

Properties

IUPAC Name

2-pyridin-2-yl-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)10-6-4-9(5-7-10)12-14(22-12,13(19)21)11-3-1-2-8-20-11/h1-8,12H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCOKAXGWVWSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Reactant of Route 2
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Reactant of Route 3
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Reactant of Route 4
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Reactant of Route 5
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Reactant of Route 6
2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.